molecular formula C14H12FNO2S B2432054 [2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone CAS No. 1008428-64-5

[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone

Cat. No.: B2432054
CAS No.: 1008428-64-5
M. Wt: 277.31
InChI Key: OWFSDTBNGAZFDZ-UHFFFAOYSA-N
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Description

[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone is a heterocyclic compound that features a thiazolidine ring fused with a furan ring and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating infections or cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability, making them suitable for various applications .

Mechanism of Action

The mechanism of action of [2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Chlorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone
  • [2-(2-Bromophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone
  • [2-(2-Methylphenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, [2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2S/c15-11-5-2-1-4-10(11)14-16(7-9-19-14)13(17)12-6-3-8-18-12/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFSDTBNGAZFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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